molecular formula C8H8BrNO B13969677 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one CAS No. 358780-25-3

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one

Cat. No.: B13969677
CAS No.: 358780-25-3
M. Wt: 214.06 g/mol
InChI Key: PDQTWYAUECYFNH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is a versatile α-bromo ketone intermediate designed for pharmaceutical research and organic synthesis. The compound features a 5-methylpyridin-3-yl group and a reactive bromoacetyl moiety, making it a valuable electrophilic building block for constructing more complex molecules through nucleophilic substitution reactions . Its primary research value lies in its application as a key precursor in medicinal chemistry. Compounds with the adamantyl ethanone pyridyl structure have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme target for conditions like type 2 diabetes and metabolic syndrome . The reactive bromine atom allows researchers to readily tether the pyridyl ketone core to various pharmacophores, facilitating structure-activity relationship (SAR) studies. This makes it particularly useful for developing potential therapeutics aimed at modulating intracellular glucocorticoid levels to improve insulin sensitivity and address dyslipidemia . In the laboratory, this compound can participate in various transformations, including nucleophilic substitutions with amines or thiols, and serve as a starting material in cyclocondensation reactions. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

358780-25-3

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-1-(5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3H2,1H3

InChI Key

PDQTWYAUECYFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Bromination of 5-Methylpyridin-3-yl Precursors

A common synthetic approach to obtain 2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one involves the bromination of 5-methylpyridine derivatives followed by functionalization to introduce the ethanone group.

  • Starting Material: 2-bromo-5-methylpyridine
  • Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as radical initiator
  • Solvent: Carbon tetrachloride (CCl4)
  • Conditions: Heating at 75 °C for 3–4 hours under reflux or irradiation with a 300 W lamp
  • Process: Radical bromination at the methyl substituent to form a bromomethyl intermediate (2-bromo-5-(bromomethyl)pyridine), which can be further converted to the ethanone derivative
  • Workup: Quenching with water, extraction with ethyl acetate, drying over MgSO4, and purification by flash column chromatography using 7% ethyl acetate in hexane as eluent
  • Yield: Moderate to good yields reported (~60% monobromomethyl product purity)

This bromomethyl intermediate serves as a key precursor for further oxidation or substitution reactions to generate the target ethanone compound.

Acylation Using Bromoacetyl Chloride

Another direct method involves acylation of the 5-methylpyridin-3-yl moiety with bromoacetyl chloride:

  • Starting Material: 5-methylpyridin-3-yl derivative or 2-methylpyridine analogs
  • Reagents: Bromoacetyl chloride, base such as triethylamine to scavenge HCl
  • Solvent: Dichloromethane or other inert solvents
  • Conditions: Low temperature to room temperature under inert atmosphere to avoid side reactions
  • Mechanism: Electrophilic acylation at the pyridine nitrogen or at the 3-position (depending on substrate) to install the bromoacetyl group
  • Workup: Aqueous quench, organic extraction, drying, and chromatographic purification
  • Outcome: Formation of 2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one with high purity and yield

This method is widely used due to its straightforwardness and scalability.

Copper-Catalyzed Coupling Reactions

Copper-mediated coupling reactions have been utilized to construct complex pyridinyl ketones:

  • Reactants: 5-chloro-2-pyridinol and 2-bromo-5-methylpyridine
  • Catalyst: Copper metal
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Dichloromethane (CH2Cl2)
  • Conditions: Heating at 180 °C for 16 hours under nitrogen atmosphere
  • Workup: Extraction with ethyl acetate, washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, and chromatographic purification
  • Result: Formation of bipyridinyl ketone derivatives, which can be further transformed into the target ethanone compound

This method is more suited for complex molecule synthesis involving pyridine ring functionalization.

Summary Table of Preparation Methods

Method Starting Materials Reagents & Catalysts Solvent Conditions Yield & Notes Reference
Radical Bromination 2-Bromo-5-methylpyridine N-Bromosuccinimide, AIBN Carbon tetrachloride 75 °C, 3–4 h reflux or irradiation Moderate yield (~60% purity of monobromomethyl)
Acylation with Bromoacetyl Chloride 5-Methylpyridin-3-yl derivative Bromoacetyl chloride, triethylamine Dichloromethane 0 °C to RT, inert atmosphere High purity, scalable method
Copper-Catalyzed Coupling 5-Chloro-2-pyridinol & 2-bromo-5-methylpyridine Copper, K2CO3 Dichloromethane 180 °C, 16 h Suitable for complex derivatives

Analytical and Purification Techniques

Research and Industrial Context

  • The radical bromination method using NBS and AIBN in CCl4 is a classical approach widely cited in literature for preparing bromomethyl pyridine derivatives, which are precursors to the target ethanone compound.
  • Acylation with bromoacetyl chloride is preferred for direct synthesis, especially in industrial settings due to its efficiency and scalability.
  • Copper-catalyzed coupling is more specialized, used in complex molecule assembly involving pyridine rings.
  • All methods require careful control of reaction conditions to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromoethanone Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) XLogP3
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one Pyridine 5-methyl C₈H₈BrNO 214.06 ~1.8
2-Bromo-1-(5,6-dichloropyridin-3-yl)ethan-1-one Pyridine 5,6-dichloro C₇H₄BrCl₂NO 267.93 ~2.5
2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one Pyridazine 6-chloro C₆H₄BrClN₂O 235.47 ~1.2
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one Isoxazole 5-methyl, 3-phenyl C₁₂H₁₀BrNO₂ 280.12 ~3.1
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone Pyridine 5-bromo, 6-chloro, 2-methyl C₈H₇BrClNO 248.50 2.6

Key Observations :

  • Heterocycle substitution : Pyridazine (in 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one) introduces additional nitrogen atoms, altering electronic density and reactivity compared to pyridine derivatives .
  • Steric effects : Bulky substituents like phenyl in isoxazole derivatives (e.g., 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one) may hinder nucleophilic attack at the carbonyl carbon .

Key Observations :

  • Electron-rich aryl groups (e.g., 3,5-dimethoxyphenyl) improve yields due to stabilization of intermediates during bromination .
  • Sulfonylation of indole derivatives (e.g., 2e–2i) results in moderate yields (30–40%), likely due to steric hindrance from sulfonyl groups .

Biological Activity

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, a methyl group on a pyridine ring, and an ethanone functional group. These characteristics enhance its reactivity and potential interactions with biological systems, making it a valuable subject of study for its biological activities.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is C8H8BrNC_8H_8BrN, and its structure can be represented as follows:

Structure Br C O C C 5H 4N CH 3 \text{Structure }\quad \text{Br C O C C 5H 4N CH 3 }

This compound is classified under bromopyridines and exhibits significant reactivity due to the presence of the bromine atom, which can engage in various chemical interactions.

Biological Activity Overview

Research indicates that 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Its potential therapeutic properties include:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity. This modulation can lead to significant biochemical effects within cellular pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation as an antibacterial agent.
  • Anticancer Potential : The compound's ability to form covalent bonds with nucleophilic sites on proteins may inhibit cancer cell proliferation, indicating its potential as a therapeutic agent in oncology.

The biological activity of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is primarily attributed to its capacity to form covalent bonds with biological macromolecules, such as proteins and enzymes. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may inhibit their function, which can disrupt metabolic pathways critical for cell survival.
  • Signal Transduction Interference : The compound may also interact with signaling pathways by modifying receptor activities, thereby influencing cellular responses.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one and related compounds:

Compound NameStructural FeaturesNotable Activities
2-Bromo-1-(pyridin-3-yl)ethanonePyridine ring without methyl substitutionAntimicrobial activity
2-Bromo-6-methylpyridineLacks ethanone functional groupEnzyme inhibition
5-Bromopyridine-3-boronic acidContains boronic acid groupPotential anticancer properties

This comparison highlights the unique aspects of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological activity of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : Research involving cancer cell lines indicated that treatment with 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one resulted in reduced cell viability. IC50 values were determined, showing effective inhibition at micromolar concentrations.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzyme targets revealed that it could act as a reversible inhibitor. Kinetic studies provided insights into its mechanism of action, demonstrating a competitive inhibition model.

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